
3,6-Di(ethanesulfonyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(ethanesulfonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with ethanesulfonyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(ethanesulfonyl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di(ethanesulfonyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted pyridazine compounds .
Applications De Recherche Scientifique
3,6-Di(ethanesulfonyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3,6-Di(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition of enzyme activity or receptor binding. The pyridazine ring can also participate in π-π stacking interactions, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di(ethanesulfonyl)pyridazine: Known for its strong hydrogen bonding and electrostatic interactions.
3,6-Di(methanesulfonyl)pyridazine: Similar structure but with methyl groups instead of ethyl groups, leading to different physicochemical properties.
3,6-Di(phenylsulfonyl)pyridazine: Contains phenyl groups, which can enhance π-π stacking interactions and hydrophobicity
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. The ethanesulfonyl groups provide a good balance between solubility and reactivity, making it suitable for both biological and industrial applications .
Propriétés
Numéro CAS |
62645-18-5 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
3,6-bis(ethylsulfonyl)pyridazine |
InChI |
InChI=1S/C8H12N2O4S2/c1-3-15(11,12)7-5-6-8(10-9-7)16(13,14)4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QXEAKHNVLKSXPS-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN=C(C=C1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
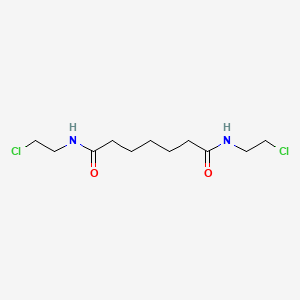
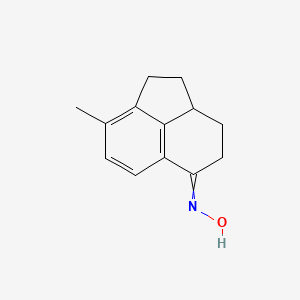
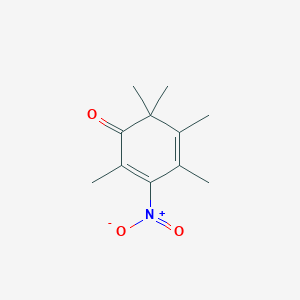
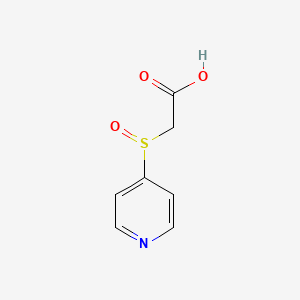
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
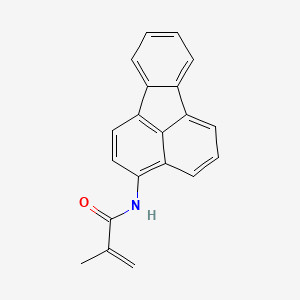
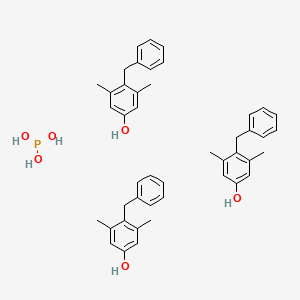



![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)

